molecular formula C18H18ClNO5 B12764835 3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(hydroxymethyl)-6-methylpyridine-3,5-dicarboxylate CAS No. 114011-50-6

3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(hydroxymethyl)-6-methylpyridine-3,5-dicarboxylate

Cat. No.: B12764835
CAS No.: 114011-50-6
M. Wt: 363.8 g/mol
InChI Key: NOAITXCJUZWNGE-UHFFFAOYSA-N
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Description

3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(hydroxymethyl)-6-methylpyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C18H18ClNO5 and its molecular weight is 363.8 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(hydroxymethyl)-6-methylpyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-4-25-18(23)16-13(9-21)20-10(2)14(17(22)24-3)15(16)11-7-5-6-8-12(11)19/h5-8,21H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAITXCJUZWNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1CO)C)C(=O)OC)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150634
Record name 3-Ethyl-4-(2-chlorophenyl)-2-(hydroxymethyl)-6-methyl-3,5-pyridinedicarboxylic acid 5-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114011-50-6
Record name 3-Ethyl-4-(2-chlorophenyl)-2-(hydroxymethyl)-6-methyl-3,5-pyridinedicarboxylic acid 5-methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114011506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-4-(2-chlorophenyl)-2-(hydroxymethyl)-6-methyl-3,5-pyridinedicarboxylic acid 5-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ETHYL-4-(2-CHLOROPHENYL)-2-(HYDROXYMETHYL)-6-METHYL-3,5-PYRIDINEDICARBOXYLIC ACID 5-METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YU451KK1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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